
3-(7-Hydroxy-2-oxochromen-3-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(7-Hydroxy-2-oxochromen-3-yl)propanoic acid is a compound with the CAS Number: 1859990-59-2. It has a molecular weight of 234.21 . It is stored at room temperature and has a purity of 95%. The compound is in powder form .
Molecular Structure Analysis
The molecular formula of 3-(7-Hydroxy-2-oxochromen-3-yl)propanoic acid is C12H10O5 . The InChI code is 1S/C12H10O5/c13-9-3-1-7-5-8(2-4-11(14)15)12(16)17-10(7)6-9/h1,3,5-6,13H,2,4H2,(H,14,15) .Physical And Chemical Properties Analysis
The compound has a density of 1.4±0.1 g/cm^3, a boiling point of 519.3±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.4 mmHg at 25°C . The enthalpy of vaporization is 83.4±3.0 kJ/mol, and the flash point is 204.7±23.6 °C . The index of refraction is 1.603, and the molar refractivity is 61.9±0.3 cm^3 .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
3-(7-Hydroxy-2-oxochromen-3-yl)propanoic acid: and its derivatives have been studied for their antimicrobial properties. These compounds have shown significant inhibitory activity against the growth of various bacterial strains . The structure of these molecules allows them to interact with bacterial cell walls and disrupt their function, leading to the death of the bacteria.
Anticancer Properties
Coumarin derivatives, including 3-(7-Hydroxy-2-oxochromen-3-yl)propanoic acid , have been explored for their potential anticancer activities. They exhibit mechanisms of action such as inhibition of carbonic anhydrase, microtubule polymerization, and tumor angiogenesis . These properties make them valuable candidates for the development of novel anticancer agents.
Antioxidant Effects
The antioxidant capacity of coumarin compounds is well-documented. They can regulate reactive oxygen species and protect cells from oxidative stress . This is crucial in preventing cellular damage and aging, as well as in managing oxidative stress-related diseases.
Cholinesterase Inhibition
Cholinesterase inhibitors are important in the treatment of Alzheimer’s disease3-(7-Hydroxy-2-oxochromen-3-yl)propanoic acid derivatives have been shown to possess cholinesterase inhibitory properties, which can help in managing symptoms of memory loss and cognitive decline .
Anti-inflammatory Activity
The anti-inflammatory effects of coumarin derivatives are significant for the treatment of chronic inflammatory diseases. They work by modulating the body’s inflammatory response, thereby reducing inflammation and associated pain .
Fluorescent Chemosensors
Coumarin-based fluorescent chemosensors are employed in bioorganic chemistry and molecular recognition. They can be used to detect the presence of specific ions or molecules, making them useful in various scientific and industrial applications .
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(7-hydroxy-2-oxochromen-3-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O5/c13-9-3-1-7-5-8(2-4-11(14)15)12(16)17-10(7)6-9/h1,3,5-6,13H,2,4H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBXYNMKDABFEMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)OC(=O)C(=C2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(7-Hydroxy-2-oxochromen-3-yl)propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amine hydrochloride](/img/structure/B2868445.png)
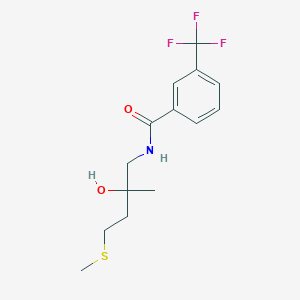
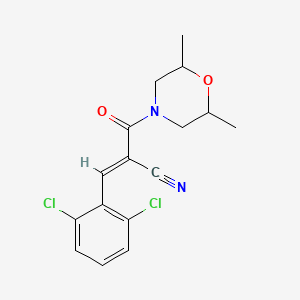
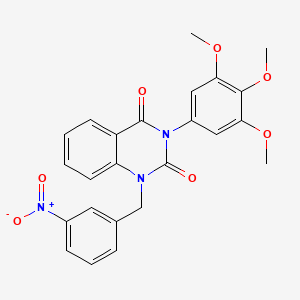
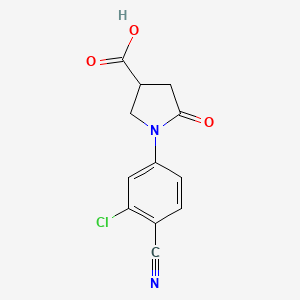
![1-[4-Phenyl-4-[3-(pyridin-4-ylmethoxy)pyrrolidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2868453.png)

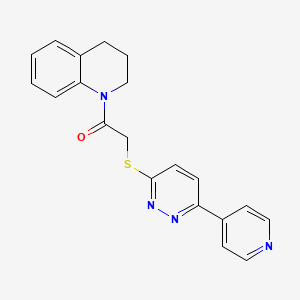
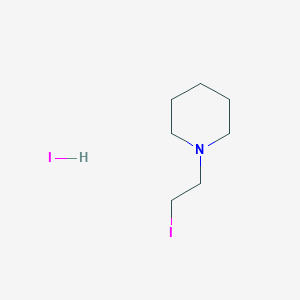
![N-[[1-(Dimethylamino)cyclohexyl]methyl]-N-[(2-methyl-1,3-thiazol-4-yl)methyl]prop-2-enamide](/img/structure/B2868460.png)
![3-((4-ethylphenyl)sulfonyl)-N-(p-tolyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2868461.png)
![3-chloro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2868462.png)
![N-[1-ethyl-3-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]acetamide](/img/structure/B2868466.png)
![5-Methyl-3-[(2r)-pyrrolidin-2-yl]-1h-1,2,4-triazole dihydrochloride](/img/structure/B2868467.png)